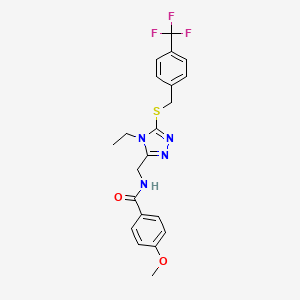
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(3-(trifluoromethyl)phenyl)azetidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(3-(trifluoromethyl)phenyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C17H14F3N7O and its molecular weight is 389.342. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(3-(trifluoromethyl)phenyl)azetidine-3-carboxamide belongs to a class of compounds extensively explored for their therapeutic potential. Research efforts have led to the synthesis and biological evaluation of related pyrimidine derivatives, aiming to discover novel anticancer and anti-inflammatory agents. For instance, a study by Rahmouni et al. (2016) outlined the synthesis of a series of pyrazolopyrimidines, revealing their cytotoxic and anti-5-lipoxygenase activities, which hints at the therapeutic versatility of such compounds (Rahmouni et al., 2016). Similarly, research by Petrie et al. (1985) into trisubstituted pyrazolopyrimidine ribonucleosides showcased their antiviral and antitumor capabilities, underscoring the biomedical relevance of this chemical scaffold (Petrie et al., 1985).
NF-kB and AP-1 Gene Expression Inhibitors
Another significant area of application involves the inhibition of NF-kB and AP-1 gene expression, critical pathways in inflammation and cancer. Palanki et al. (2000) conducted structure-activity relationship studies on related pyrimidine compounds, demonstrating their potential to inhibit transcription mediated by NF-kB and AP-1, offering insights into the design of novel anti-inflammatory and anticancer drugs (Palanki et al., 2000).
Supramolecular Chemistry
The chemical framework of this compound and its analogs also finds application in supramolecular chemistry. Fonari et al. (2004) explored the hydrogen-bonded supramolecular assemblies involving pyrimidine derivatives, showcasing the potential of these compounds in the development of novel materials with specific chemical and physical properties (Fonari et al., 2004).
Antimicrobial and Antitubercular Activities
The antimicrobial and antitubercular activities of pyrimidine-azetidinone analogues represent another critical area of application. Chandrashekaraiah et al. (2014) reported on the synthesis of new pyrimidine-azetidinone analogues, evaluating their efficacy against bacterial, fungal, and mycobacterial strains. This research underscores the potential of such compounds in addressing the urgent need for new antimicrobial agents (Chandrashekaraiah et al., 2014).
Eigenschaften
IUPAC Name |
1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]-N-[3-(trifluoromethyl)phenyl]azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N7O/c18-17(19,20)12-2-1-3-13(4-12)25-16(28)11-6-26(7-11)14-5-15(23-9-22-14)27-10-21-8-24-27/h1-5,8-11H,6-7H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYIFYJSHTJUZNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)NC4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-Bromo-2-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2929902.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanesulfonamide](/img/structure/B2929903.png)

![Methyl 2-{[3-(4-formyl-2-methoxyphenoxy)propanamido]methyl}butanoate](/img/structure/B2929908.png)
![1'-Tert-butyl 5-methyl spiro[indoline-3,3'-piperidine]-1',5-dicarboxylate](/img/structure/B2929909.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2,4-dioxo-3-(thiophen-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2929912.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2929913.png)

![3-cinnamyl-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2929915.png)
![1-(4-isopropylphenyl)-4-methyl-6-phenoxy-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline](/img/structure/B2929916.png)
![1-(3-chlorobenzyl)-3-(4-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![N-(4-chlorophenyl)-2-{[3-(2-thienyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2929921.png)
